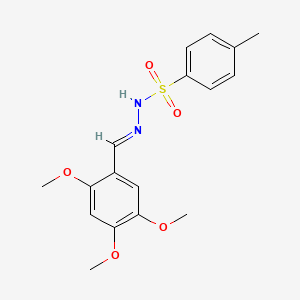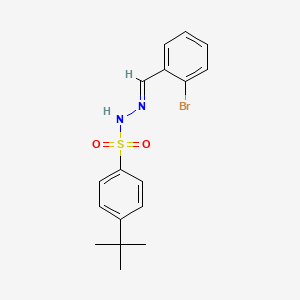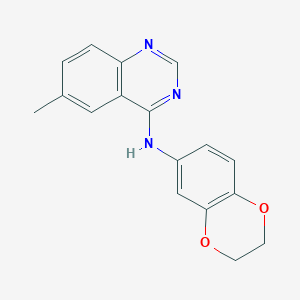![molecular formula C23H32N4O2 B5607125 9-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607125.png)
9-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis approaches for diazaspiro[5.5]undecane derivatives, similar to the compound , involve multistep reactions, including Michael addition and spirocyclization techniques. These methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships. The synthesis of related compounds often aims at enhancing antihypertensive activities or other biological properties, showcasing the versatility of the spirocyclic scaffolding in medicinal chemistry (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been extensively studied, including crystallographic analyses to determine their conformational preferences and bonding interactions. For example, studies have characterized the crystal structure of similar compounds, revealing that the 1,5-dioxaspiro[5.5]undecane derivatives often exhibit a chair conformation, which is crucial for their biological activity and interaction with biological targets (Zeng et al., 2021).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various chemical reactions, such as Michael addition and spirocyclization, which are pivotal for their synthesis. These reactions are influenced by factors such as the nature of substituents and reaction conditions, enabling the precise tuning of the compound's properties (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, play a significant role in the application and handling of diazaspiro[5.5]undecane derivatives. These properties are often studied through techniques such as X-ray crystallography, NMR spectroscopy, and thermodynamic analyses, providing insights into the compound's stability, conformation, and suitability for further applications (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity, stability, and interactions with various reagents, are crucial for their synthetic utility and biological activity. These properties are influenced by the spirocyclic structure and the nature of substituents, which can be manipulated through synthetic strategies to achieve desired outcomes (Li et al., 2014).
properties
IUPAC Name |
2-(2-phenylethyl)-9-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)22-24-20(29-25-22)16-26-14-11-23(12-15-26)10-8-21(28)27(17-23)13-9-19-6-4-3-5-7-19/h3-7,18H,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPBHQQVFWKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)

![3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)


![N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide](/img/structure/B5607091.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5607099.png)
![3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5607106.png)

![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B5607127.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5607149.png)